molecular formula C16H19N3O2 B15111967 Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate CAS No. 903446-45-7

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate

Cat. No.: B15111967
CAS No.: 903446-45-7
M. Wt: 285.34 g/mol
InChI Key: PUBYQZWPNKZULH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate: Similar structure but with a chloro and methylthio substituent.

    2-Phenethylamines: Compounds with a 2-phenylethylamine moiety, known for their biological activity.

Uniqueness

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with an ethyl ester and phenylethylamine group makes it a versatile compound for various applications.

Biological Activity

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a phenylethylamino group and an ethyl ester at the 5-position, which contribute to its unique pharmacological properties.

Molecular Structure

The molecular formula for this compound is C15H17N3O2. The compound exhibits both hydrophilic and lipophilic characteristics, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-2-chloropyrimidine with 2-phenylethylamine, followed by esterification to form the ethyl ester. Common solvents used in the synthesis include ethanol and methanol, often facilitated by catalysts such as palladium on carbon (Pd/C) .

This compound interacts with specific biological targets, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Acting as an agonist or antagonist at various receptor sites, influencing physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : this compound has been evaluated for its antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific applications:

  • Case Study 1 : A study demonstrated that a related pyrimidine derivative significantly reduced tumor growth in xenograft models of breast cancer, indicating potential therapeutic use in oncology .
  • Case Study 2 : Research involving the compound's antimicrobial activity showed promising results against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be helpful:

Compound NameStructureBiological Activity
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylateC8H11N3O2SAntiviral, anticancer
4-Methyl-2-(phenylethyl)aminopyrimidineC14H15N3OAntimicrobial
Pyrimidine derivativesVariousBroad-spectrum biological activity

Research Findings

Recent research has focused on optimizing the pharmacological properties of this compound. Key findings include:

  • Structure–Activity Relationship (SAR) : Modifications to the phenylethyl group enhance selectivity and potency against specific targets .
  • In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor sizes and improve survival rates when administered alongside conventional therapies .
  • Toxicological Profile : Safety assessments indicate a favorable profile, with minimal side effects observed at therapeutic doses .

Properties

CAS No.

903446-45-7

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl 4-methyl-2-(2-phenylethylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O2/c1-3-21-15(20)14-11-18-16(19-12(14)2)17-10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,17,18,19)

InChI Key

PUBYQZWPNKZULH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NCCC2=CC=CC=C2

Origin of Product

United States

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